molecular formula C15H23NO5 B4938030 2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine;oxalic acid

2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine;oxalic acid

Cat. No.: B4938030
M. Wt: 297.35 g/mol
InChI Key: ZZVNMNHGDJZBNJ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine; oxalic acid is a compound that combines an amine with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine typically involves the reaction of 2-methylpropan-2-amine with 2-(4-methylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The final product is typically isolated through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2-(4-methoxyphenoxy)ethyl]propan-2-amine
  • 2-methyl-N-[2-(4-chlorophenoxy)ethyl]propan-2-amine
  • 2-methyl-N-[2-(4-fluorophenoxy)ethyl]propan-2-amine

Uniqueness

2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.C2H2O4/c1-11-5-7-12(8-6-11)15-10-9-14-13(2,3)4;3-1(4)2(5)6/h5-8,14H,9-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVNMNHGDJZBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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